molecular formula C53H36O8 B6590842 4',4''',4''''',4'''''''-Methanetetrayltetrakis(([1,1'-biphenyl]-4-carboxylic acid)) CAS No. 1208241-38-6

4',4''',4''''',4'''''''-Methanetetrayltetrakis(([1,1'-biphenyl]-4-carboxylic acid))

Cat. No. B6590842
CAS RN: 1208241-38-6
M. Wt: 800.8 g/mol
InChI Key: ONMZLXHMUBUCKZ-UHFFFAOYSA-N
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Description

“4’,4’‘’,4’‘’‘’,4’‘’‘’‘’-Methanetetrayltetrakis(([1,1’-biphenyl]-4-carboxylic acid))” is a complex organic compound. It is also known as tetrakis (4-carboxyphenyl)methane . The compound has a molecular formula of C29H20O8 and a molecular weight of 496.46 .


Synthesis Analysis

The synthesis of similar compounds has been reported. For instance, the synthesis of 4,4’,4’‘,4’‘’-Methanetetrayltetraaniline involved the use of sulfuric acid, water, and sodium nitrite at temperatures ranging from 0 to 50°C . The reaction was carried out with palladium on activated carbon in tetrahydrofuran under a hydrogen atmosphere .


Molecular Structure Analysis

The molecular structure of “4’,4’‘’,4’‘’‘’,4’‘’‘’‘’-Methanetetrayltetrakis(([1,1’-biphenyl]-4-carboxylic acid))” is complex, with multiple aromatic rings and carboxylic acid groups. The exact structure can be determined using techniques such as NMR spectroscopy .


Physical And Chemical Properties Analysis

The compound has a density of 1.3±0.1 g/cm³ . Its boiling point is 636.2±50.0 °C at 760 mmHg . The compound has 4 hydrogen bond acceptors and 4 hydrogen bond donors . Its LogP value is 4.36, indicating its lipophilicity .

Scientific Research Applications

Crystal Structure and Formation

The compound 4,4',4'',4'''-methanetetrayltetrakis(N-(3,5-dicarboxyphenyl)benzamide), derived from 4,4',4'',4'''-methanetetrayltetrabenzoic acid, exhibits crystal structures with the formation of cavities. This is evident in its tetragonal crystal system and the observed hydrogen bonding patterns, indicating potential applications in material sciences and nanotechnology (Trillo et al., 2013).

Applications in Metal–Organic Frameworks (MOFs)

4',4''',4''''',4'''''''-Methanetetrayltetrakis(([1,1'-biphenyl]-4-carboxylic acid)) has been utilized in the synthesis of high-connectivity MOFs. These MOFs exhibit mixed-motif interpenetration and cross-linking, leading to structures with high porosity and gas uptake capacities, especially for hydrogen and carbon dioxide, indicating their significance in gas storage and separation technologies (Wen, Cheng, & Lin, 2012).

Structural Diversity and Molecular Assembly

Studies show that the compound can adopt different conformations, leading to unique patterns of self-assembly and pseudopolymorphism. This property is significant in the design of materials with specific structural and functional properties (Moorthy & Natarajan, 2008).

Photoredox Applications

In photoredox applications, derivatives of 4',4''',4''''',4'''''''-Methanetetrayltetrakis(([1,1'-biphenyl]-4-carboxylic acid)) have been explored as photoinitiating systems for free-radical polymerization, highlighting its potential in polymer chemistry and material sciences (Wrzyszczyński et al., 2000).

Synthesis and Characterization in Chemistry

The synthesis and characterization of novel derivatives of this compound have been extensively studied, demonstrating its versatility and potential for the development of new chemical entities with diverse applications (Patel, Malik, & Bhatt, 2009).

properties

IUPAC Name

4-[4-[tris[4-(4-carboxyphenyl)phenyl]methyl]phenyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C53H36O8/c54-49(55)41-9-1-33(2-10-41)37-17-25-45(26-18-37)53(46-27-19-38(20-28-46)34-3-11-42(12-4-34)50(56)57,47-29-21-39(22-30-47)35-5-13-43(14-6-35)51(58)59)48-31-23-40(24-32-48)36-7-15-44(16-8-36)52(60)61/h1-32H,(H,54,55)(H,56,57)(H,58,59)(H,60,61)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONMZLXHMUBUCKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(C=C2)C(C3=CC=C(C=C3)C4=CC=C(C=C4)C(=O)O)(C5=CC=C(C=C5)C6=CC=C(C=C6)C(=O)O)C7=CC=C(C=C7)C8=CC=C(C=C8)C(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C53H36O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

800.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4',4''',4''''',4'''''''-Methanetetrayltetrakis(([1,1'-biphenyl]-4-carboxylic acid))

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4',4''',4''''',4'''''''-Methanetetrayltetrakis(([1,1'-biphenyl]-4-carboxylic acid))
Reactant of Route 2
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4',4''',4''''',4'''''''-Methanetetrayltetrakis(([1,1'-biphenyl]-4-carboxylic acid))
Reactant of Route 3
4',4''',4''''',4'''''''-Methanetetrayltetrakis(([1,1'-biphenyl]-4-carboxylic acid))
Reactant of Route 4
4',4''',4''''',4'''''''-Methanetetrayltetrakis(([1,1'-biphenyl]-4-carboxylic acid))
Reactant of Route 5
4',4''',4''''',4'''''''-Methanetetrayltetrakis(([1,1'-biphenyl]-4-carboxylic acid))
Reactant of Route 6
4',4''',4''''',4'''''''-Methanetetrayltetrakis(([1,1'-biphenyl]-4-carboxylic acid))

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